molecular formula C11H14N2O B12834780 C-(5-Methoxy-1-methyl-1H-indol-2-yl)-methylamine CAS No. 130445-56-6

C-(5-Methoxy-1-methyl-1H-indol-2-yl)-methylamine

Cat. No.: B12834780
CAS No.: 130445-56-6
M. Wt: 190.24 g/mol
InChI Key: ULZISDNETJRHEW-UHFFFAOYSA-N
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Description

(5-Methoxy-1-methyl-1H-indol-2-yl)methanamine is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxy-1-methyl-1H-indol-2-yl)methanamine typically involves the Fischer indole cyclization reaction. This reaction is carried out in the presence of glacial acetic acid and concentrated hydrochloric acid, leading to the formation of the indole nucleus . The specific steps include:

  • Starting with a suitable precursor, such as a phenylhydrazine derivative.
  • Reacting the precursor with an aldehyde or ketone to form a hydrazone.
  • Cyclizing the hydrazone under acidic conditions to yield the indole derivative.

Industrial Production Methods

Industrial production of indole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Methoxy-1-methyl-1H-indol-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions occur readily on the indole nucleus due to the delocalized π-electrons.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of (5-Methoxy-1-methyl-1H-indol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound binds to receptors and enzymes, modulating their activity and leading to various biological effects. For instance, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmission and mood regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methoxy-1-methyl-1H-indol-2-yl)methanamine is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological and chemical properties. Its methoxy and methyl groups influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

130445-56-6

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

(5-methoxy-1-methylindol-2-yl)methanamine

InChI

InChI=1S/C11H14N2O/c1-13-9(7-12)5-8-6-10(14-2)3-4-11(8)13/h3-6H,7,12H2,1-2H3

InChI Key

ULZISDNETJRHEW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C=C1CN

Origin of Product

United States

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